molecular formula C12H16FN3OS B11749970 (3-{[(5-fluorothiophen-2-yl)methyl]amino}-1-(propan-2-yl)-1H-pyrazol-5-yl)methanol CAS No. 1856047-82-9

(3-{[(5-fluorothiophen-2-yl)methyl]amino}-1-(propan-2-yl)-1H-pyrazol-5-yl)methanol

Cat. No.: B11749970
CAS No.: 1856047-82-9
M. Wt: 269.34 g/mol
InChI Key: FEPPMZMWNYPJGS-UHFFFAOYSA-N
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Description

The compound (3-{[(5-fluorothiophen-2-yl)methyl]amino}-1-(propan-2-yl)-1H-pyrazol-5-yl)methanol is a complex organic molecule that features a pyrazole ring substituted with a fluorothiophene moiety and an isopropyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (3-{[(5-fluorothiophen-2-yl)methyl]amino}-1-(propan-2-yl)-1H-pyrazol-5-yl)methanol typically involves multiple steps, starting from commercially available precursors. The general synthetic route includes:

    Formation of the pyrazole ring: This can be achieved through the reaction of hydrazine with a 1,3-diketone under acidic conditions.

    Introduction of the fluorothiophene moiety: This step involves the nucleophilic substitution of a halogenated thiophene with a fluorine atom.

    Attachment of the isopropyl group: This can be done via alkylation using isopropyl halides in the presence of a base.

    Final coupling: The final step involves coupling the fluorothiophene moiety with the pyrazole ring, typically using a coupling reagent like EDCI or DCC in the presence of a base.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic route to maximize yield and purity while minimizing cost and environmental impact. This could include the use of continuous flow reactors, solvent recycling, and green chemistry principles.

Chemical Reactions Analysis

Types of Reactions

(3-{[(5-fluorothiophen-2-yl)methyl]amino}-1-(propan-2-yl)-1H-pyrazol-5-yl)methanol: can undergo various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to a carbonyl group using oxidizing agents like PCC or Jones reagent.

    Reduction: The nitro group, if present, can be reduced to an amine using reducing agents like hydrogen gas over a palladium catalyst.

    Substitution: The fluorine atom on the thiophene ring can be substituted with other nucleophiles under appropriate conditions.

Common Reagents and Conditions

    Oxidation: PCC, Jones reagent, or KMnO4.

    Reduction: Hydrogen gas with a palladium catalyst, or lithium aluminum hydride.

    Substitution: Nucleophiles like amines, thiols, or alkoxides.

Major Products

    Oxidation: Formation of a ketone or aldehyde.

    Reduction: Formation of an amine.

    Substitution: Formation of various substituted thiophene derivatives.

Scientific Research Applications

(3-{[(5-fluorothiophen-2-yl)methyl]amino}-1-(propan-2-yl)-1H-pyrazol-5-yl)methanol: has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Potential use as a probe for studying biological processes involving pyrazole derivatives.

    Medicine: Investigated for its potential as a pharmaceutical intermediate or active ingredient.

    Industry: Used in the development of new materials with specific electronic or optical properties.

Mechanism of Action

The mechanism of action of (3-{[(5-fluorothiophen-2-yl)methyl]amino}-1-(propan-2-yl)-1H-pyrazol-5-yl)methanol depends on its specific application. In medicinal chemistry, it may interact with specific enzymes or receptors, modulating their activity. The fluorothiophene moiety can enhance its binding affinity and specificity, while the pyrazole ring can participate in hydrogen bonding and other interactions.

Comparison with Similar Compounds

Similar Compounds

  • (3-{[(5-chlorothiophen-2-yl)methyl]amino}-1-(propan-2-yl)-1H-pyrazol-5-yl)methanol
  • (3-{[(5-bromothiophen-2-yl)methyl]amino}-1-(propan-2-yl)-1H-pyrazol-5-yl)methanol
  • (3-{[(5-methylthiophen-2-yl)methyl]amino}-1-(propan-2-yl)-1H-pyrazol-5-yl)methanol

Uniqueness

The presence of the fluorine atom in (3-{[(5-fluorothiophen-2-yl)methyl]amino}-1-(propan-2-yl)-1H-pyrazol-5-yl)methanol can significantly alter its chemical properties, such as its electronegativity and reactivity, making it unique compared to its analogs. This can result in different biological activities and applications.

Properties

CAS No.

1856047-82-9

Molecular Formula

C12H16FN3OS

Molecular Weight

269.34 g/mol

IUPAC Name

[5-[(5-fluorothiophen-2-yl)methylamino]-2-propan-2-ylpyrazol-3-yl]methanol

InChI

InChI=1S/C12H16FN3OS/c1-8(2)16-9(7-17)5-12(15-16)14-6-10-3-4-11(13)18-10/h3-5,8,17H,6-7H2,1-2H3,(H,14,15)

InChI Key

FEPPMZMWNYPJGS-UHFFFAOYSA-N

Canonical SMILES

CC(C)N1C(=CC(=N1)NCC2=CC=C(S2)F)CO

Origin of Product

United States

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